molecular formula C17H11N3O4S2 B12414407 Glut4-IN-2

Glut4-IN-2

Cat. No.: B12414407
M. Wt: 385.4 g/mol
InChI Key: NWXKGGNFDDOYOU-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Glut4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing similar inhibitors involve organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .

Chemical Reactions Analysis

Glut4-IN-2 undergoes various chemical reactions, including:

Scientific Research Applications

Glut4-IN-2 has a wide range of applications in scientific research:

    Chemistry: It is used to study the mechanisms of glucose transport and the role of GLUT4 in cellular metabolism.

    Biology: Researchers use this compound to investigate the regulation of glucose uptake in various cell types, including muscle and adipose tissues.

    Medicine: The compound is valuable in studying diseases like diabetes and cancer, where glucose metabolism is disrupted. It helps in understanding the molecular mechanisms underlying these diseases and developing potential therapeutic strategies.

    Industry: This compound can be used in the development of diagnostic tools and assays for measuring glucose uptake and metabolism in cells

Mechanism of Action

Glut4-IN-2 exerts its effects by binding to the glucose transporter type 4 (GLUT4) and inhibiting its function. This prevents the transport of glucose into cells, thereby reducing cellular glucose uptake. The inhibition of GLUT4 affects various molecular pathways involved in glucose metabolism, including the insulin signaling pathway. By blocking GLUT4, this compound can induce cell apoptosis and cell cycle arrest, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Glut4-IN-2 is unique in its high selectivity and potency as a GLUT4 inhibitor. Similar compounds include:

Properties

Molecular Formula

C17H11N3O4S2

Molecular Weight

385.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(5E)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H11N3O4S2/c21-14(19-16-18-11-5-1-2-6-12(11)25-16)9-20-15(22)13(26-17(20)23)8-10-4-3-7-24-10/h1-8H,9H2,(H,18,19,21)/b13-8+

InChI Key

NWXKGGNFDDOYOU-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)/C(=C\C4=CC=CO4)/SC3=O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CO4)SC3=O

Origin of Product

United States

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